3-Bromo-8-fluoro-6-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 3-position, a fluorine atom at the 8-position, and a methyl group at the 6-position of the quinoline ring system.
Quinoline derivatives can be synthesized from various starting materials, including aniline derivatives and other aromatic compounds. The specific synthesis of 3-Bromo-8-fluoro-6-methylquinoline can involve multiple steps, typically starting from simpler quinoline structures.
3-Bromo-8-fluoro-6-methylquinoline is classified as:
The synthesis of 3-Bromo-8-fluoro-6-methylquinoline can be achieved through several methods:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction time to optimize yields and selectivity for the desired product.
3-Bromo-8-fluoro-6-methylquinoline has a molecular formula of and a molecular weight of approximately 243.07 g/mol. The structure consists of a fused benzene and pyridine ring with substituents that influence its chemical properties.
The compound can participate in various chemical reactions typical for halogenated quinolines:
Reactions involving this compound may require careful control of reaction conditions to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 3-Bromo-8-fluoro-6-methylquinoline often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can modulate the electronic properties of the molecule, enhancing its binding affinity to biological targets.
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity, though specific data for this compound may need to be derived from experimental studies.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) can be utilized to characterize this compound accurately.
3-Bromo-8-fluoro-6-methylquinoline has potential applications in:
This compound exemplifies how modifications in heterocyclic structures can lead to diverse biological activities, making it a subject of interest in drug discovery and development.
The synthesis of 3-bromo-8-fluoro-6-methylquinoline (CAS 1352443-19-6, MW 240.07 g/mol) leverages established quinoline frameworks adapted for regioselective halogenation. The Pfitzinger reaction remains a cornerstone approach, where 7-fluoroindoline-2,3-dione undergoes condensation with 1-chloropropan-2-one under basic conditions (CaO/H₂O) at 80°C to yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. Subsequent high-temperature decarboxylation (210°C in nitrobenzene) generates the critical scaffold 8-fluoro-2-methylquinolin-3-ol [9]. Alternative routes employ Skraup-type cyclizations using 2,2,3-tribromopropanal as a versatile brominating agent, enabling direct incorporation of bromine at C3 during quinoline ring formation from substituted anilines [9]. This method proves advantageous for accessing 6-nitro- or 6-methoxy-3-bromoquinoline precursors, which can be further modified to introduce the C6 methyl group via reduction or alkylation.
Table 1: Traditional Synthesis Routes for 3-Bromo-8-fluoro-6-methylquinoline Precursors
Starting Material | Reaction Type | Key Conditions | Intermediate | Limitations |
---|---|---|---|---|
7-Fluoroindoline-2,3-dione | Pfitzinger | CaO/H₂O, 80°C | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | Requires decarboxylation at 210°C |
4-Substituted Anilines | Skraup (Modified) | 2,2,3-Tribromopropanal, H₂SO₄ | 3-Bromo-6-substituted quinolines | Limited functional group tolerance |
8-Fluoro-2-methylquinolin-3-ol | Nucleophilic Aromatic Substitution | 2-Bromo-1,3-difluorobenzene, K₂CO₃ | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Requires precise control of electrophile stoichiometry |
Achieving precise halogen placement in the quinoline nucleus demands careful control of electronic and steric factors. The C3 bromination of 8-fluoro-6-methylquinoline exploits the inherent nucleophilicity of this position, facilitated by the electron-donating methyl group at C6. Electrophilic bromination (e.g., Br₂/CHCl₃ or NBS/DMF) at C3 proceeds efficiently due to activation by the adjacent nitrogen, while the C8 fluorine deactivates positions 5 and 7, minimizing polybromination [1] [7]. Fluorine introduction typically occurs earlier in the synthesis (e.g., via Balz-Schiemann reaction on precursor anilines or nucleophilic displacement using KF on chloroquinolines) due to the challenges of direct C-H fluorination. The steric bulk of the C6 methyl group further directs electrophiles away from C5/C7, enhancing regioselectivity. Spectroscopic characterization (¹H NMR) confirms regiochemistry: the C6 methyl group appears as a singlet at δ 2.75 ppm, while the quinoline protons display distinct coupling patterns influenced by the ortho-fluorine at C8 [1] [7].
Scheme 1: Regioselective Bromination Pathway8-Fluoro-6-methylquinoline → Electrophilic Bromination (Br₂, 0°C→RT, CHCl₃) → 3-Bromo-8-fluoro-6-methylquinolineKey features:
The bromine atom at C3 serves as a versatile handle for palladium-catalyzed cross-coupling, enabling rapid diversification of the quinoline core. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) install aryl or heteroaryl groups at C3 with excellent yields (75–92%), demonstrating tolerance for diverse functional groups (e.g., nitriles, esters, halides) [9]. Buchwald-Hartwig amination (Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C) facilitates C-N bond formation, accessing aminoquinoline derivatives crucial for pharmaceutical applications. Recent work exploits this strategy to generate oxetanyl-quinoline hybrids (e.g., 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline) via coupling of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline with oxetan-3-one followed by O-alkylation. These compounds exhibit potent antimycobacterial activity (MIC 3.41–12.23 μM against M. tuberculosis H37Rv) by inhibiting ATP synthase [9].
Table 2: Catalytic Cross-Coupling Applications for 3-Bromo-8-fluoro-6-methylquinoline
Coupling Type | Catalyst System | Coupling Partner | Products | Yield Range | Applications |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 3-Arylquinolines | 75–92% | Bioactive scaffold diversification |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Secondary amines | 3-Aminoquinolines | 68–85% | Kinase inhibitor precursors |
Oxetane Conjugation | n-BuLi, then oxetan-3-one | Oxetan-3-one | Oxetan-3-ol intermediates | 70–78% | Antitubercular agents (MIC 3.41–12.23 μM) |
Microwave irradiation (MWI) revolutionizes the synthesis of halogenated quinolines by accelerating reaction kinetics and improving regiochemical control. The decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid, traditionally requiring hours at 210°C in nitrobenzene, completes within 15–20 minutes under MWI (300 W, DMF, 180°C) with reduced side products [4] [8] [9]. Solvent-free MW protocols further enhance sustainability: cyclocondensation of 1,3-substituted prop-2-en-1-ones with 2-aminothiophenol using Zn(OAc)₂ on alumina under MWI (450 W, 5–8 min) delivers benzothiazepine-quinoline hybrids in 85–93% yields. The thermal efficiency of MWI stems from direct dipole excitation, enabling reactions at temperatures exceeding solvent boiling points under sealed-vessel conditions. Comparative studies demonstrate 50-fold rate enhancements for quinoline heterocyclizations under MWI versus conventional heating, attributed to rapid, uniform core heating and elimination of thermal gradients [4] [8].
Table 3: Microwave vs Conventional Synthesis Parameters
Reaction Step | Conventional Conditions | Microwave Conditions | Rate Enhancement | Yield Improvement |
---|---|---|---|---|
Decarboxylation of acid precursor | Nitrobenzene, 210°C, 4–5 h | DMF, 180°C, 300 W, 15–20 min | 12–15× | 78% → 92% |
Oxetane conjugation | THF, n-BuLi, −78°C→RT, 12 h | Solvent-free, ZnCl₂, 150°C, 300 W, 25 min | 28× | 65% → 89% |
Benzothiazepine formation | Toluene reflux, 8–10 h | Solvent-free, Zn(OAc)₂/Al₂O₃, 450 W, 5–8 min | 60–75× | 70% → 93% |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7